molecular formula C19H23ClN2 B602446 Clomipramine D3 CAS No. 136765-29-2

Clomipramine D3

Cat. No.: B602446
CAS No.: 136765-29-2
M. Wt: 317.9 g/mol
InChI Key: GDLIGKIOYRNHDA-FIBGUPNXSA-N
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Description

Clomipramine D3 is a deuterium-labeled version of clomipramine, a tricyclic antidepressant primarily used in the treatment of obsessive-compulsive disorder. The deuterium labeling involves the substitution of hydrogen atoms with deuterium, a stable isotope of hydrogen, which can enhance the pharmacokinetic and pharmacodynamic properties of the compound .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Clomipramine D3 involves the deuteration of clomipramineThe deuteration can be achieved through various methods, including catalytic exchange reactions and the use of deuterated reagents .

Industrial Production Methods

Industrial production of this compound involves large-scale deuteration processes. These processes are optimized for high yield and purity, often utilizing advanced techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Clomipramine D3 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The reactions are typically carried out under controlled conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include various metabolites and derivatives of this compound, which can have different pharmacological properties .

Mechanism of Action

Clomipramine D3 exerts its effects by inhibiting the reuptake of serotonin and norepinephrine, leading to increased levels of these neurotransmitters in the synaptic cleft. This action enhances serotonergic and noradrenergic neurotransmission, which is believed to contribute to its antidepressant effects. The compound also interacts with various receptors, including histamine-H1, α1-adrenergic, and muscarinic receptors, which can account for its sedative, hypotensive, and anticholinergic effects .

Comparison with Similar Compounds

Similar Compounds

  • Doxepin D3
  • Dosulepin D3
  • Imipramine D3
  • Trimipramine D3

Comparison

Clomipramine D3 is unique among tricyclic antidepressants due to its potent inhibition of serotonin reuptake compared to other compounds like nortriptyline and desipramine, which are more selective for norepinephrine reuptake. The deuterium labeling in this compound can enhance its pharmacokinetic properties, such as increased half-life and reduced metabolic degradation, making it a potentially more effective and longer-lasting antidepressant .

Properties

CAS No.

136765-29-2

Molecular Formula

C19H23ClN2

Molecular Weight

317.9 g/mol

IUPAC Name

3-(2-chloro-5,6-dihydrobenzo[b][1]benzazepin-11-yl)-N-methyl-N-(trideuteriomethyl)propan-1-amine

InChI

InChI=1S/C19H23ClN2/c1-21(2)12-5-13-22-18-7-4-3-6-15(18)8-9-16-10-11-17(20)14-19(16)22/h3-4,6-7,10-11,14H,5,8-9,12-13H2,1-2H3/i1D3

InChI Key

GDLIGKIOYRNHDA-FIBGUPNXSA-N

Isomeric SMILES

[2H]C([2H])([2H])N(C)CCCN1C2=CC=CC=C2CCC3=C1C=C(C=C3)Cl

SMILES

CN(C)CCCN1C2=CC=CC=C2CNC3=C1C=C(C=C3)Cl

Canonical SMILES

CN(C)CCCN1C2=CC=CC=C2CCC3=C1C=C(C=C3)Cl

Appearance

Powder

The isotope labelled form of Clomipramine.

Purity

>98%

quantity

Milligrams-Grams

Related CAS

303-49-1 (unlabelled)

shelf_life

As supplied, 2 years from the QC date provided on the Certificate of Analysis, when stored properly

solubility

10 mM in DMSO

storage

-20ºC Freeze

Synonyms

CLOMIPRAMINE-D3; 5H-Dibenzb,fazepine-5-propanamine, 3-chloro-10,11-dihydro-N-methyl-N-(methyl-d3)-; CLOMIPRAMINE-D3,100/MLINMETHANOL

tag

Clomipramine

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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